molecular formula C7H8OS B1287393 1-(5-Methylthiophen-3-yl)ethanone CAS No. 69213-96-3

1-(5-Methylthiophen-3-yl)ethanone

Cat. No.: B1287393
CAS No.: 69213-96-3
M. Wt: 140.2 g/mol
InChI Key: KGTCXUVNIBOXQA-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-3-yl)ethanone (CAS 69213-96-3) is an organic solid with the molecular formula C 7 H 8 OS and a molecular weight of 140.21 g/mol . This compound belongs to the class of thiophenes, which are heterocyclic structures featuring a five-membered ring with one sulfur atom. Thiophene derivatives are of significant interest in various scientific fields due to their versatile properties . As a building block in organic synthesis, this compound offers researchers a key intermediate for developing more complex molecules. Its molecular structure, which includes a reactive acetyl group on the thiophene ring, makes it a valuable precursor in medicinal chemistry for the synthesis of novel compounds with potential biological activity . Related acetyl-thiophene compounds are frequently utilized in material science and as flavor and fragrance intermediates, suggesting broad applicability for this chemical in industrial and academic research and development . This product is intended For Research Use Only (RUO) and is supplied as a liquid at room temperature. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-methylthiophen-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8OS/c1-5-3-7(4-9-5)6(2)8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTCXUVNIBOXQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10612052
Record name 1-(5-Methylthiophen-3-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69213-96-3
Record name 1-(5-Methylthiophen-3-yl)ethan-1-one
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Record name 1-(5-methylthiophen-3-yl)ethan-1-one
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Synthetic Methodologies and Strategic Preparations of 1 5 Methylthiophen 3 Yl Ethanone

Direct Acylation Approaches for Thiophene (B33073) Rings

Direct acylation of the thiophene nucleus is a primary and efficient method for the synthesis of thienylethanones. This typically involves electrophilic substitution reactions where an acyl group is introduced onto the thiophene ring.

Friedel-Crafts Acylation Protocols for Substituted Thiophenes

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and is widely applied to thiophenes due to their high reactivity compared to benzene. wikipedia.org The reaction involves the treatment of a thiophene derivative with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. masterorganicchemistry.com Aluminum chloride (AlCl₃) is a traditional and potent catalyst for this transformation. google.com

The regioselectivity of Friedel-Crafts acylation on substituted thiophenes is a critical consideration. For an unsubstituted thiophene, acylation predominantly occurs at the 2-position due to the higher stability of the cationic intermediate formed during the electrophilic attack. stackexchange.com This is because the intermediate for 2-substitution has more resonance structures, leading to greater charge delocalization, than the intermediate for 3-substitution. stackexchange.com

In the case of 3-methylthiophene, the directing effects of the methyl group and the sulfur atom of the thiophene ring must be considered. The methyl group is an activating ortho-, para-director. In the thiophene ring, the positions ortho to the methyl group are the 2- and 4-positions, while the para-position is the 5-position. The inherent reactivity of the thiophene ring favors substitution at the α-positions (2- and 5-positions). Therefore, the acylation of 3-methylthiophene is expected to yield a mixture of products, with the major product being 1-(5-methylthiophen-2-yl)ethanone due to the combined directing effect of the methyl group to the 5-position and the inherent preference of the thiophene ring for α-substitution. The formation of the desired 1-(5-methylthiophen-3-yl)ethanone would likely be a minor product in a conventional Friedel-Crafts acylation.

A study on the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl, while not directly on thiophene, highlights the complexity of regioselectivity in substituted aromatic systems and suggests that the electrophile in Friedel-Crafts acylations can be a complex of the acyl chloride and Lewis acid, or the free acylium cation, depending on the reaction conditions. ruc.dk This can influence the steric and electronic factors that determine the position of substitution.

Alternative Lewis Acid-Mediated Acylations

While AlCl₃ is a common catalyst, its use can be problematic due to its moisture sensitivity and the large amounts of waste generated. google.com This has led to the exploration of alternative Lewis acids. Zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the acylation of thiophenes and can often be used in smaller, catalytic amounts compared to AlCl₃. google.com Other metal triflates have also been investigated as catalysts in these reactions.

Solid acid catalysts, such as zeolites and metal oxides, offer a more environmentally friendly alternative to traditional Lewis acids. boisestate.edu Zeolites, with their well-defined pore structures and tunable acidity, can exhibit shape selectivity and are easily recyclable. boisestate.eduresearchgate.net For instance, Hβ zeolite has been shown to be an excellent catalyst for the acylation of various aromatic compounds. researchgate.net The use of solid acids can simplify work-up procedures and reduce the generation of hazardous waste.

Multi-Step Synthetic Routes Involving Functional Group Interconversions on the Thiophene Nucleus

Multi-step synthetic sequences provide an alternative approach to access this compound, particularly when direct acylation methods offer poor regioselectivity or are incompatible with other functional groups present in the molecule.

Formation from Substituted Thiophene Precursors

One potential multi-step route could start from a pre-functionalized thiophene, such as 3-methylthiophene-2-carboxylic acid. A study on the preparation of halogenated 2-thiophenecarboxylic acid derivatives outlines a sequence where 3-methylthiophene-2-carboxylic acid is converted to the corresponding acid chloride, then to an amide, and finally dehydrated to a nitrile. beilstein-journals.org While this specific sequence leads to a nitrile, it demonstrates the feasibility of manipulating functional groups on the thiophene ring. To obtain the target ketone, one could envision a route starting from a suitable 3-substituted thiophene that allows for the introduction of an acetyl group at the 5-position.

Another approach could involve the use of organometallic reagents. For instance, a suitably protected 3-methylthiophene derivative could undergo lithiation or Grignard formation at a specific position, followed by reaction with an acetylating agent. The development of a one-pot bromination/debromination procedure for 3-methylthiophene to yield 2,4-dibromo-3-methylthiophene, followed by Grignard metallation and carbonation, showcases the utility of organometallic intermediates in the synthesis of substituted thiophenes. beilstein-journals.org

A synthesis of 3-acylthiophenes has been achieved through a palladium-catalyzed C-H acylation with aldehydes, where the regioselectivity is controlled by a directing group at the 2-position of the thiophene. rsc.org This methodology could potentially be adapted for the synthesis of this compound by starting with a 2-substituted-5-methylthiophene.

Stereoselective Synthesis of Chiral Alcohol Derivatives via Ketone Reduction

The reduction of the ketone functionality in this compound can lead to the formation of the corresponding chiral alcohol, 1-(5-methylthiophen-3-yl)ethanol. The asymmetric reduction of prochiral ketones is a well-established field in organic synthesis, with several reliable methods available.

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a borane source. alfa-chemistry.comnrochemistry.comchem-station.com This method is known for its high enantioselectivity and predictability for a wide range of ketones. wikipedia.org A flow-microreactor system has been developed for the CBS reduction of aryl ketones, offering a safe and green approach to this transformation. rsc.org

Another prominent method is the Noyori asymmetric hydrogenation, which employs ruthenium catalysts with chiral phosphine and diamine ligands to reduce ketones with high enantioselectivity. nih.govjst.go.jp These catalysts are highly efficient, often operating at low catalyst loadings. researchgate.net The Noyori hydrogenation has been successfully applied to the asymmetric reduction of various heteroaromatic ketones. nih.govnih.gov

The choice of catalyst and reaction conditions in these asymmetric reductions is crucial for achieving high enantiomeric excess (ee) of the desired alcohol enantiomer.

Green Chemistry and Sustainable Synthetic Pathways for Thienylethanones

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This is particularly relevant for industrial processes where large quantities of solvents and reagents are used.

Microwave-assisted organic synthesis has emerged as a valuable tool in green chemistry. Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. nih.govresearchgate.net The palladium-catalyzed C-3 acylation of thiophenes with aldehydes has been shown to be more efficient under microwave conditions. rsc.org Furthermore, solvent-free Friedel-Crafts acylations under microwave activation have been reported, further enhancing the green credentials of this methodology. researchgate.net

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure and high thermal stability. They can act as both the solvent and the catalyst in chemical reactions. The interaction between thiophene and various ionic liquids has been studied, indicating their potential as reaction media for thiophene chemistry. nih.govresearchgate.net

The use of solid acid catalysts, such as zeolites, in Friedel-Crafts acylation is another key aspect of green chemistry. boisestate.eduresearchgate.net These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, minimizing waste generation. researchgate.netmdpi.com A study on the liquid-phase acylation of thiophene using Hβ zeolite demonstrated high conversion and yield of the acetylated product.

These green chemistry approaches offer promising alternatives to traditional synthetic methods, aiming to reduce the environmental impact of producing valuable chemical compounds like this compound.

Elucidating Chemical Reactivity and Functional Group Transformations of 1 5 Methylthiophen 3 Yl Ethanone

Reactivity of the Acetyl Moiety

The acetyl group (-COCH₃) is a versatile functional group that undergoes a variety of transformations, making it a key handle for the synthesis of more complex molecules. Its reactivity is centered on the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

Nucleophilic Addition Reactions at the Carbonyl Carbon

The carbonyl carbon of the acetyl group in 1-(5-methylthiophen-3-yl)ethanone is sp² hybridized and bonded to a highly electronegative oxygen atom. This polarization renders the carbon atom electrophilic and susceptible to attack by nucleophiles. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides, can add to the carbonyl group. This addition reaction proceeds via a tetrahedral intermediate, which is subsequently protonated to yield a tertiary alcohol. The specific product of such a reaction would depend on the nucleophile employed.

Carbonyl Reduction to Corresponding Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 1-(5-methylthiophen-3-yl)ethanol. This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity for aldehydes and ketones. The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol. The hydride ion (H⁻) from the reducing agent attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide intermediate by the solvent yields the corresponding alcohol. The formation of analogous compounds, such as 1-(5-chloro-thiophen-3-yl)ethanol, through this method is well-documented. sigmaaldrich.comindofinechemical.com

Table 1: Reduction of this compound

Reactant Reagent Product
This compound Sodium borohydride (NaBH₄) 1-(5-Methylthiophen-3-yl)ethanol

Condensation Reactions, Including Aldol-Type Condensations and Chalcone Formation

The α-protons of the acetyl group in this compound are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile and participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of aldol condensation, where the ketone reacts with an aromatic aldehyde in the presence of a base (e.g., NaOH or KOH) to form an α,β-unsaturated ketone, commonly known as a chalcone. nih.govjetir.orgsigmaaldrich.comchemrevlett.commagritek.commdpi.com

In the case of this compound, reaction with a substituted or unsubstituted benzaldehyde would yield a chalcone derivative. These compounds are of significant interest due to their diverse biological activities. mdpi.com The reaction involves the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to form the stable, conjugated enone system of the chalcone. sigmaaldrich.com

Table 2: Representative Chalcone Formation

Ketone Aldehyde Base Catalyst Product
This compound Benzaldehyde NaOH or KOH (E)-1-(5-Methylthiophen-3-yl)-3-phenylprop-2-en-1-one

Derivatives via Hydrazinecarbothioamide Condensation

The carbonyl group of this compound can react with hydrazine derivatives to form hydrazones. A particularly relevant reaction is the condensation with thiosemicarbazide (hydrazinecarbothioamide) to yield a thiosemicarbazone. This reaction is typically acid-catalyzed and proceeds by the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon, followed by the elimination of a water molecule. nih.govgoogle.commdpi.comresearchgate.net

The resulting thiosemicarbazone, 2-(1-(5-methylthiophen-3-yl)ethylidene)hydrazinecarbothioamide, contains an extended conjugated system and additional nitrogen and sulfur atoms, which can act as coordination sites for metal ions. The synthesis of analogous thiosemicarbazones from other ketones, including 2-acetylthiophene, is a well-established procedure. nih.govnih.gov

Table 3: Synthesis of Thiosemicarbazone Derivative

Reactant 1 Reactant 2 Product

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution reactions. The directing effects of the substituents on the ring, in this case, the methyl and acetyl groups, play a crucial role in determining the position of the incoming electrophile. The methyl group is an activating, ortho-para directing group, while the acetyl group is a deactivating, meta-directing group.

Halogenation Reactions

Halogenation, such as bromination or chlorination, is a common electrophilic aromatic substitution reaction for thiophenes. Given the directing effects of the substituents on this compound, the incoming halogen would be directed to the positions ortho and para to the activating methyl group and meta to the deactivating acetyl group. The most likely position for substitution is the C2 position, which is ortho to the methyl group and meta to the acetyl group. The existence of compounds such as 1-(5-bromothiophen-3-yl)ethanone suggests that halogenation of the thiophene ring in this class of compounds is a feasible transformation. labcompare.com The reaction would typically be carried out using a halogenating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Table 4: Predicted Halogenation Product

Starting Material Reagent Major Product

Nitration and Sulfonation Studies

The introduction of nitro and sulfonyl groups onto the thiophene ring of this compound represents a key electrophilic aromatic substitution, governed by the directing effects of the existing substituents. The acetyl group at the 3-position is a deactivating, meta-directing group, while the methyl group at the 5-position is an activating, ortho-para-directing group. Consequently, electrophilic attack is anticipated to occur at the C2 or C4 positions, which are ortho and para to the methyl group, respectively, and meta to the acetyl group.

Research into the nitration of analogous thiophene structures provides insight into the likely outcomes for this compound. For instance, the nitration of 4,5-dihydro-5-methyl-6H-cyclopenta[b]thiophene-6-one, a compound with a similar substitution pattern, yields a mixture of the 2-nitro and 3-nitro isomers. scispace.com This suggests that nitration of this compound would similarly lead to substitution at the available positions on the thiophene ring. The reaction is typically carried out using a mixture of fuming nitric acid and acetic anhydride (B1165640) at low temperatures. scispace.com

For sulfonation, direct sulfonylation of related compounds like 3-acetyl-5-chlorothiophene has been achieved using chlorosulfonic acid at low temperatures, followed by ammonolysis to yield the corresponding sulfonamide. This method highlights a viable pathway for introducing a sulfonyl group onto the thiophene ring of this compound, likely at the C2 position due to the directing influence of the methyl group.

Cross-Coupling and Catalytic Transformations of Thiophene-Ethanone Scaffolds

The thiophene core of this compound is amenable to various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations are pivotal for the synthesis of complex molecules with potential applications in materials science and medicinal chemistry. For these reactions to occur, the thiophene ring typically needs to be functionalized with a halide (e.g., bromine or chlorine) at the desired position for coupling.

Palladium-Catalyzed C-C Cross-Coupling Reactions, e.g., Arylation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Mizoroki-Heck reactions, are powerful tools for forming C-C bonds. tcichemicals.comarkat-usa.org

The Suzuki-Miyaura coupling allows for the arylation of the thiophene ring. This reaction typically involves the coupling of a halothiophene with an arylboronic acid in the presence of a palladium catalyst and a base. tcichemicals.com For instance, 2-acetyl-5-bromothiophene can undergo Suzuki coupling with various arylboronic acids in water under microwave irradiation, demonstrating the feasibility of such transformations on acetylated thiophenes. researchgate.net This suggests that a halogenated derivative of this compound could be effectively arylated at the halogenated position.

The Mizoroki-Heck reaction provides a method for the vinylation of the thiophene ring by coupling a halothiophene with an alkene in the presence of a palladium catalyst and a base. arkat-usa.orgthieme-connect.de Studies on 2-acetyl-5-bromobenzofuran, a related heterocyclic ketone, have shown efficient Heck vinylation reactions, indicating that similar reactivity can be expected for halogenated derivatives of this compound. arkat-usa.org

Reaction Coupling Partner Catalyst System (Typical) Product Type
Suzuki-MiyauraArylboronic acidPd(II) complex, Base (e.g., KOH)Arylated thiophene
Mizoroki-HeckAlkene (e.g., Styrene)Pd(II) complex, BaseVinylated thiophene

Metal-Catalyzed C-Heteroatom Coupling Reactions

The formation of carbon-heteroatom bonds, such as C-N and C-O, is crucial for synthesizing a wide range of functional molecules. The Buchwald-Hartwig amination and the Ullmann condensation are prominent methods for achieving these transformations on aryl and heteroaryl halides.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an aryl or heteroaryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to a variety of deactivated aminothiophenecarboxylates with substituted halopyridines, using a palladium acetate catalyst with a Xantphos ligand. researchgate.net This indicates that a halogenated derivative of this compound could be coupled with various primary or secondary amines to introduce nitrogen-containing substituents.

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-O bonds, typically by coupling an aryl halide with an alcohol or phenol. organic-chemistry.orgnih.gov Modern protocols often use copper(I) or copper(II) species as catalysts in the absence of additional ligands, providing an efficient route to aryl ethers. nih.gov This reaction could be employed to introduce alkoxy or aryloxy groups onto a halogenated this compound scaffold.

Reaction Coupling Partner Catalyst System (Typical) Product Type
Buchwald-Hartwig AminationPrimary/Secondary AminePd(OAc)₂, Ligand (e.g., Xantphos), BaseAryl/Heteroaryl amine
Ullmann CondensationAlcohol/PhenolCu(I) or Cu(II) salt, BaseAryl/Heteroaryl ether

Annulation and Cyclization Reactions to Form Fused Heterocycles

The acetyl group of this compound is a versatile functional handle for constructing fused heterocyclic systems, such as thienopyrazoles and thienopyrimidines. These reactions often proceed through the initial formation of a more reactive intermediate, such as a hydrazone or an enamine.

Synthesis of Thienopyrazole Derivatives

Thienopyrazole derivatives can be synthesized from this compound through condensation with hydrazine or its derivatives. The initial reaction of the acetyl group with hydrazine monohydrate yields the corresponding hydrazone. nih.gov This hydrazone can then undergo cyclization to form the pyrazole ring fused to the thiophene core. The specific reaction conditions and the nature of the substituents on the hydrazine will determine the final structure of the thienopyrazole derivative. For example, the reaction of a 2,1-benzothiazine hydrazone with methyl-thiophenyl ketones results in the formation of hydrazone-linked thiophene frameworks. nih.gov

Formation of Thienopyrimidine Structures

The synthesis of thienopyrimidines from acetylthiophenes can be achieved through various synthetic routes. One common method involves the cyclization of a 2-aminothiophene derivative with a one-carbon synthon like formamide. mdpi.comnih.govresearchgate.net While this compound itself is not a 2-aminothiophene, it can be converted to such a derivative. Alternatively, acetylthiophenes can be used as precursors for chalcones, which are then cyclized with guanidine to form substituted pyrimidines. ias.ac.in These pyrimidines, which are linked to the thiophene ring, can then undergo further reactions to form fused pyrimidopyrimidines. ias.ac.in

Another approach involves the direct reaction of a 2-aminothiophene-3-carbonitrile, which can be prepared via the Gewald reaction, with formamide to construct the fused pyrimidine ring. researchgate.net

Fused Heterocycle Key Reagent(s) Intermediate
ThienopyrazoleHydrazine monohydrateHydrazone
ThienopyrimidineFormamide, Guanidine2-Aminothiophene, Chalcone

Pathways to Thiophenecarbohydrazide and Related Species

The transformation of this compound into thiophenecarbohydrazides and analogous compounds is a multi-step process involving key functional group interconversions. The primary synthetic routes involve the initial formation of a hydrazone, followed by transformations of the acetyl group to a carbohydrazide moiety. These pathways are crucial for the synthesis of various heterocyclic compounds with potential biological activities.

One of the most direct initial reactions of this compound is its condensation with hydrazine or its derivatives to form the corresponding hydrazone. This reaction is a standard method for the synthesis of hydrazones from ketones and aldehydes. The reaction typically proceeds by heating the ketone with hydrazine hydrate, often in a solvent like ethanol. This venerable reaction is widely useful due to its biomolecular orthogonality and because carbonyl and hydrazine functional groups are readily installed into small molecules. The rate-limiting step for hydrazone formation at neutral pH is the breakdown of the tetrahedral intermediate to eliminate water.

Subsequent pathways to thiophenecarbohydrazide from this compound necessitate the conversion of the acetyl group into a carboxylic acid, which can then be activated and reacted with hydrazine. Two prominent methods for this conversion are the haloform reaction and the Willgerodt-Kindler reaction.

The haloform reaction is a well-established method for converting methyl ketones into carboxylic acids. wikipedia.org This reaction involves the exhaustive halogenation of the methyl group of the acetyl moiety in the presence of a base, followed by cleavage of the resulting trihalomethyl group to yield a carboxylate. wikipedia.org Subsequent acidification furnishes the corresponding carboxylic acid, 5-methylthiophene-3-carboxylic acid.

Alternatively, the Willgerodt-Kindler reaction provides a pathway to a thioamide, which can then be hydrolyzed to the carboxylic acid. wikipedia.orgorganic-chemistry.org This reaction involves heating the aryl alkyl ketone with elemental sulfur and a secondary amine, such as morpholine. wikipedia.org The reaction results in the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide. wikipedia.orgorganic-chemistry.org Hydrolysis of the resulting thioamide yields the desired carboxylic acid.

Once the 5-methylthiophene-3-carboxylic acid is obtained, it can be converted to the corresponding thiophenecarbohydrazide. A common method involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride or an ester. This activated intermediate is then reacted with hydrazine hydrate to yield 5-methylthiophene-3-carbohydrazide. A more direct and efficient method for the conversion of thiophenecarboxylic acids to their corresponding hydrazides involves the use of coupling agents. For instance, the carboxylic acid can be treated with 1-hydroxybenzotriazole (HOBt) and a carbodiimide like dicyclohexylcarbodiimide (DCCI) to form an activated ester, which readily reacts with hydrazine to give the desired carbohydrazide in high yield. hhu.de

These synthetic strategies are summarized in the following reaction schemes and tables.

Table 1: Key Intermediates in the Synthesis of 5-Methylthiophene-3-carbohydrazide

Intermediate Compound NameStructureRole in Synthesis
This compound hydrazoneInitial product of the reaction with hydrazine
5-Methylthiophene-3-carboxylic acidKey intermediate obtained from the oxidation of the acetyl group
5-Methylthiophene-3-carbohydrazideFinal target compound

Table 2: Overview of Synthetic Pathways

PathwayStarting MaterialKey ReagentsIntermediate(s)Final Product
Hydrazone Formation This compoundHydrazine hydrate, EthanolThis compound hydrazoneThis compound hydrazone
Haloform Reaction Pathway This compound1. Halogen (e.g., I2, Br2), NaOH2. H3O+5-Methylthiophene-3-carboxylic acid5-Methylthiophene-3-carbohydrazide (after subsequent steps)
Willgerodt-Kindler Reaction Pathway This compoundSulfur, Morpholine, then H3O+/H2OThioamide intermediate, 5-Methylthiophene-3-carboxylic acid5-Methylthiophene-3-carbohydrazide (after subsequent steps)
Carbohydrazide Formation 5-Methylthiophene-3-carboxylic acid1. Activating agent (e.g., SOCl2 or DCCI/HOBt)2. Hydrazine hydrateActivated carboxylic acid derivative5-Methylthiophene-3-carbohydrazide

Advanced Spectroscopic and Structural Characterization of 1 5 Methylthiophen 3 Yl Ethanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 1-(5-Methylthiophen-3-yl)ethanone would be expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl group attached to the thiophene (B33073) ring (at position 5) would likely appear as a singlet in the upfield region. The protons on the thiophene ring itself would present as two distinct signals, likely doublets, due to coupling with each other. The methyl protons of the acetyl group would also appear as a singlet, typically in a different chemical shift region than the ring methyl group. The precise chemical shifts (δ) and coupling constants (J) would be crucial for confirming the substitution pattern of the thiophene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a separate signal. One would expect to observe signals for the two methyl carbons, the carbonyl carbon of the acetyl group, and the four distinct carbon atoms of the thiophene ring. The chemical shift of the carbonyl carbon would be the most downfield signal.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the protons on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would show correlations between each proton and the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). This would be particularly useful for confirming the position of the acetyl and methyl groups on the thiophene ring by observing correlations between the methyl protons and the ring carbons.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Characterization of Characteristic Functional Group Frequencies

The Infrared (IR) spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically found in the region of 1650-1700 cm⁻¹. Other expected bands would include C-H stretching vibrations for the aromatic and methyl groups, and C=C and C-S stretching vibrations associated with the thiophene ring.

Elucidation of Molecular Vibrational Modes

A combined analysis of both IR and Raman spectra would provide a more complete picture of the molecular vibrations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. Together, they would allow for a more thorough characterization of the vibrational modes of the thiophene ring and the substituent groups.

Further research and the publication of experimental data for this compound are needed to populate the detailed spectroscopic analysis outlined above.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns under ionization.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique used to analyze the fragmentation pathways of organic compounds. In the case of this compound, the electron impact would lead to the formation of a molecular ion (M•+), followed by characteristic fragmentation events. The primary fragmentation pathways are dictated by the relative stability of the resulting ions and neutral losses.

Key fragmentation processes for ketones and thiophene derivatives often involve α-cleavage and the loss of stable neutral molecules. For this compound, the most anticipated fragmentations include:

Loss of a methyl radical: α-cleavage adjacent to the carbonyl group results in the loss of a methyl radical (•CH₃), forming a stable acylium ion. This is a characteristic fragmentation for methyl ketones.

Loss of an acetyl radical: Cleavage of the bond between the thiophene ring and the acetyl group leads to the loss of an acetyl radical (•COCH₃).

Loss of carbon monoxide: The molecular ion can undergo rearrangement followed by the elimination of a neutral carbon monoxide (CO) molecule.

Ring fragmentation: The thiophene ring itself can undergo cleavage, although this often requires higher energy and leads to a more complex pattern of lower mass ions.

The relative abundance of these fragment ions in the mass spectrum provides a unique fingerprint for the identification of the compound.

Table 1: Proposed EI-MS Fragmentation Data for this compound

Fragment Ion Proposed Structure Neutral Loss
[M]•+ [C₇H₈OS]•+ -
[M-15]+ [C₆H₅OS]+ •CH₃

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of the molecular ion and its various fragments. By providing highly accurate mass measurements, typically to within a few parts per million (ppm), HRMS allows for the differentiation between ions that may have the same nominal mass but different chemical formulas. nih.govwvu.edu This precision is crucial for structural verification and for elucidating complex fragmentation pathways.

For this compound (C₇H₈OS), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion to its calculated exact mass. Furthermore, the exact masses of the fragment ions observed in the EI-MS spectrum can be used to validate the proposed fragmentation mechanisms, such as the loss of a methyl radical or an acetyl group.

Table 2: Theoretical HRMS Data for Key Ions of this compound

Ion Formula Description Calculated Exact Mass (Da)
C₇H₈OS Molecular Ion 140.030
C₆H₅OS Fragment from loss of •CH₃ 125.006

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. d-nb.info This technique provides detailed information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing. While specific crystallographic data for this compound is not available, analysis of its close analog, 1-(thiophen-3-yl)ethanone, provides significant insights into its likely solid-state structure. nih.gov

Determination of Molecular Conformation and Bond Parameters

The analysis of 1-(thiophen-3-yl)ethanone revealed that the thiophene ring is essentially coplanar with the acetyl substituent. nih.gov It is highly probable that this compound adopts a similar planar conformation to maximize conjugation between the aromatic ring and the carbonyl group. X-ray crystallography would precisely measure all bond lengths and angles, confirming the geometry of the thiophene ring and the acetyl group, and determining the torsion angle between them.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., C-H···π, S···O Hydrogen Bonds)

The crystal structure of 1-(thiophen-3-yl)ethanone is stabilized by a network of intermolecular interactions. nih.gov Molecules are connected by C-H···π hydrogen bonds, which form sheets parallel to a specific crystallographic plane. nih.gov Additionally, short S···O contacts are observed, linking adjacent sheets together. nih.gov These types of interactions, including C-H···O and π–π stacking, are common in stabilizing the crystal lattices of thiophene-containing compounds. researchgate.netnih.govmdpi.com

Investigation of Conformational Disorder in the Crystalline Lattice

A notable feature in the crystal structure of many thiophene derivatives is the presence of disorder. nih.gov In the case of 1-(thiophen-3-yl)ethanone, the thiophene ring exhibits a "flip-type" disorder, where it can occupy two distinct orientations within the crystal lattice, related by a 180° rotation. nih.gov The occupancy ratio for the two components in the analogue was determined to be approximately 0.85:0.15. nih.gov This phenomenon is also observed in other substituted thiophenes. iucr.org It is therefore plausible that this compound would also display similar conformational disorder in its crystalline form, with the methyl and sulfur atoms effectively swapping positions in a fraction of the molecules within the lattice.

Electronic Absorption and Emission Spectroscopy

The electronic absorption and emission properties of this compound and its derivatives are critical for understanding their potential in optoelectronic applications. These properties are primarily investigated using UV-Visible and fluorescence spectroscopy, which provide insights into the electronic transitions and the fate of excited states.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a fundamental technique used to probe the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic and heteroaromatic ketones like this compound, the key electronic transitions are typically the π → π* and n → π* transitions.

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are generally characterized by high molar absorptivity (ε). The n → π* transitions involve the promotion of an electron from a non-bonding orbital (e.g., the lone pair on the carbonyl oxygen) to a π* antibonding orbital and are typically weaker in intensity.

Detailed experimental UV-Visible spectroscopic data for this compound is not extensively documented in publicly available literature. However, theoretical studies on closely related isomers provide valuable insights. A computational study using Time-Dependent Density Functional Theory (TD-DFT) has been performed on the isomeric compound, 1-(3-methylthiophen-2-yl)ethanone, which is expected to have similar electronic properties. The calculated absorption maxima (λmax) for this isomer in different solvents highlight the influence of the solvent environment on the electronic transitions semanticscholar.org.

Table 1: Calculated UV-Visible Absorption Maxima (λmax) of 1-(3-methylthiophen-2-yl)ethanone in Various Solvents semanticscholar.org.

SolventCalculated λmax (nm)Corresponding Electronic Transition
Gas Phase314.96n → π
Water323.83n → π
Methanol321.28n → π
Ethanol321.84n → π

These theoretical results suggest that the lowest energy absorption band for this class of compounds corresponds to an n → π* transition. The position of the methyl group on the thiophene ring in this compound is expected to cause a slight shift in the absorption maxima compared to its 2-acetylated isomer due to differences in electronic effects. The methyl group, being an electron-donating group, can influence the energy levels of the molecular orbitals involved in the electronic transitions.

The absorption spectra of thiophene derivatives are also known to be influenced by the polarity of the solvent, a phenomenon known as solvatochromism. For n → π* transitions, a blue shift (hypsochromic shift) is often observed with increasing solvent polarity. This is because the non-bonding orbitals are more stabilized by polar solvents than the π* orbitals. Conversely, π → π* transitions often exhibit a red shift (bathochromic shift) with increasing solvent polarity.

Fluorescence Spectroscopy for Optoelectronic Properties

Fluorescence spectroscopy provides information about the emissive properties of a molecule after it has been excited by the absorption of light. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in determining the suitability of a compound for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The fluorescence of thiophene-based materials can be highly variable and is strongly dependent on the molecular structure. Simple thiophene oligomers often exhibit low fluorescence quantum yields. However, the introduction of various substituents and the extension of the conjugated system can significantly enhance their emissive properties. For instance, creating donor-π-acceptor (D–π–A) structures can lead to strong intramolecular charge transfer (ICT) upon photoexcitation, resulting in highly fluorescent compounds.

Specific experimental fluorescence data, such as emission maxima and quantum yields, for this compound are not readily found in the scientific literature. This may suggest that this particular compound is not strongly fluorescent in solution at room temperature. Many simple aromatic ketones exhibit efficient intersystem crossing from the excited singlet state to a triplet state, which can quench fluorescence and lead to phosphorescence instead.

Research on more complex thiophene derivatives has shown that their fluorescence can be tuned by altering the electronic nature of substituents. For example, attaching strong electron-donating groups can increase the fluorescence quantum yield and shift the emission to longer wavelengths. The optoelectronic properties of such modified thiophene compounds are an active area of research for the development of new materials for various technological applications.

Computational Chemistry and Theoretical Investigations of 1 5 Methylthiophen 3 Yl Ethanone

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

No published data is available.

Geometry Optimization and Conformational Analysis

No published data is available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

No published data is available.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Sites

No published data is available.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

No published data is available.

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations (NMR, IR, UV-Vis)

No published data is available.

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound

No published data is available.

Nonlinear Optical (NLO) Property Predictions using Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of significant interest for a variety of applications in optoelectronics, including optical data storage and processing. The NLO response of a molecule is fundamentally related to its ability to alter the properties of light waves passing through it, a phenomenon that is governed by the molecule's hyperpolarizability. Computational chemistry, particularly through Density Functional Theory (DFT), offers a powerful tool for the prediction of these properties.

While direct hyperpolarizability calculations for 1-(5-Methylthiophen-3-yl)ethanone have not been reported, studies on other thiophene (B33073) derivatives highlight the key molecular features that give rise to significant NLO effects. Thiophene and its derivatives are known to be excellent building blocks for NLO materials due to their electron-rich nature and the ability of the sulfur atom to enhance polarizability. worldscientific.comacs.org

The NLO response in organic molecules is often maximized in "push-pull" systems, where an electron-donating group and an electron-withdrawing group are connected by a π-conjugated bridge. In the case of this compound, the thiophene ring can act as a π-bridge. The methyl group at the 5-position is a weak electron-donating group, while the acetyl group at the 3-position is an electron-withdrawing group. This arrangement suggests that this compound may exhibit a modest NLO response.

For comparison, theoretical studies on other thiophene-containing systems have demonstrated significant hyperpolarizability. For instance, the introduction of strong electron-donating and -accepting groups, and extending the π-conjugation length, have been shown to dramatically increase the first hyperpolarizability (β) values, which is a measure of the second-order NLO response. worldscientific.comacs.org

Table 1: Predicted NLO properties of selected thiophene derivatives from computational studies.

Compound/SystemComputational MethodKey Findings
Thiophene-containing chromophoresSolvatochromic methodCyano substitution on the vinylene bridge enhances molecular quadratic hyperpolarizability. worldscientific.com
Fused Thiophene DerivativesN/AThermally stable and efficient second-order NLO chromophores. acs.org
Non-fullerene DTS(FBTTh2)2-based derivativesDFT and TD-DFTDesigned compounds showed promising NLO properties due to low charge transport resistance. acs.org

It is important to reiterate that the data presented in Table 1 is for related thiophene derivatives and not for this compound itself. These examples serve to illustrate the general principles governing the NLO properties of this class of compounds.

Adsorption Behavior and Surface Interactions, e.g., with Metal Surfaces (for corrosion inhibition derivatives)

The use of organic molecules as corrosion inhibitors for metals is a well-established strategy, with the effectiveness of the inhibitor largely dependent on its ability to adsorb onto the metal surface and form a protective layer. Thiophene and its derivatives have shown considerable promise in this regard, and computational studies have been instrumental in elucidating the mechanisms of their action. frontiersin.orgresearchgate.netrsc.org

While specific studies on the adsorption of this compound on metal surfaces are not available, research on similar molecules, such as acetylthiophene thiosemicarbazone, provides a framework for understanding its potential as a corrosion inhibitor. oup.com The thiophene ring, with its sulfur heteroatom, is a key functional group for adsorption. The lone pair electrons on the sulfur atom, as well as the π-electrons of the aromatic ring, can interact with the vacant d-orbitals of metal atoms, leading to strong adsorption. frontiersin.org

DFT calculations on various thiophene derivatives have been used to determine important parameters that correlate with inhibition efficiency, such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment. frontiersin.org A high EHOMO value is associated with a greater ability of the molecule to donate electrons to the metal surface, facilitating adsorption. A low ELUMO value indicates a greater ability to accept electrons from the metal surface.

Table 2: Summary of Theoretical Findings on Corrosion Inhibition by Thiophene Derivatives.

Compound/SystemComputational MethodKey Findings on Adsorption and Inhibition
Various Thiophene Derivatives on IronDFT and Molecular DynamicsAdsorption on the Fe(110) surface is a key step in inhibition. frontiersin.org
Thiophene Derivatives on Carbon SteelWeight Loss and Electrochemical TechniquesInhibition efficiency increases with inhibitor concentration and temperature, with adsorption following the Langmuir isotherm. researchgate.net
Thiophene-based inhibitors with N-heterocyclic systemsDFT and Potentiodynamic PolarizationCan significantly reduce corrosion rates. rsc.org
2-acetylthiophene thiosemicarbazone on Mild SteelDFTAdsorbs on the mild steel surface to form a protective layer. oup.com

The findings in Table 2 are for various thiophene derivatives and are presented to illustrate the general mechanisms by which this class of compounds can inhibit corrosion. Specific experimental or computational data for this compound is currently unavailable.

Emerging Research Applications and Advanced Material Science Perspectives

Development as a Versatile Synthetic Synthon for Complex Organic Molecules

1-(5-Methylthiophen-3-yl)ethanone is increasingly recognized for its utility as a versatile synthon in the construction of complex heterocyclic systems. The reactivity of the acetyl group, combined with the electronic characteristics of the methyl-substituted thiophene (B33073) ring, allows for a variety of chemical transformations. The acetyl group's carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack, while its alpha-protons are acidic and can be removed to form an enolate, which acts as a nucleophile. This dual reactivity is foundational to its role in synthesis.

Thiophene-containing ketones, such as 3-acetylthiophene and its derivatives, are pivotal intermediates in the synthesis of new biologically active analogues. georganics.skmdpi.com For instance, the acetyl group can undergo condensation reactions with various reagents to form chalcones, which are precursors to fused heterocyclic systems like pyrimidines and pyrazoles. longdom.org Furthermore, the Gewald reaction, a classic method for synthesizing 2-aminothiophenes, can be adapted using precursors derived from acetylthiophenes, highlighting their role as foundational building blocks for highly functionalized thiophene systems. mdpi.com The presence of the thiophene ring itself offers sites for electrophilic substitution or metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures, including those with applications in medicinal chemistry and materials science. quinoline-thiophene.commdpi.commdpi.commdpi.com

Exploration in the Design and Synthesis of Functional Materials

The inherent electronic and structural properties of the thiophene ring make this compound an attractive candidate for the development of advanced functional materials.

Thiophene-based polymers are renowned for their conductive and semiconductive properties. Polythiophenes, particularly regioregular poly(3-alkylthiophene)s, are cornerstone materials in organic electronics, finding use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these polymers, such as the band gap, ionization potential, and charge carrier mobility, are highly tunable through the chemical modification of the thiophene monomer.

This compound can serve as a monomer precursor for such polymers. The methyl group at the 5-position can enhance solubility and influence the packing of the polymer chains in the solid state, which is critical for efficient charge transport. nih.gov The acetyl group at the 3-position, being electron-withdrawing, can significantly modify the electronic structure of the resulting polymer, leading to a wider band gap compared to analogous poly(3-alkylthiophene)s. nih.gov Theoretical studies using Density Functional Theory (DFT) on polythiophene derivatives have shown that substituents dramatically impact the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com For instance, the introduction of an electron-withdrawing COOH group can increase the ionization potential, whereas an electron-donating OCH3 group can lower it, demonstrating the principle of tunability. mdpi.com By chemically modifying the acetyl group or using the ketone as a handle to attach other functional moieties, a diverse library of monomers can be synthesized from this compound, each capable of producing polymers with specifically tailored optoelectronic characteristics.

Table 1: Influence of Substituents on the Calculated Electronic Properties of Thiophene-Based Polymers

Substituent GroupEffect on Ionization Potential (IP)Resulting PropertyReference
-OCH3 (Electron-donating)Reduces IPEasier electron transport mdpi.com
-COOH (Electron-withdrawing)Increases IPLower conductivity mdpi.com
Alkyl ChainsEnhances solubility and orderingImproved charge mobility nih.gov

This table illustrates the general principles of how different functional groups, analogous to those that could be derived from this compound, can tune the electronic properties of polythiophene systems.

Photochromic materials, which undergo reversible color changes upon exposure to light, are at the heart of technologies like smart windows, optical data storage, and molecular switches. Diarylethenes with heterocyclic aryl units, particularly thiophene, are a leading class of photochromic compounds due to their high thermal stability and fatigue resistance.

The synthesis of these diarylethenes often involves the coupling of two thiophene-containing units to a central perfluorocyclopentene core. This compound can serve as a key starting material for one of the thiophene "wings" of such a molecule. The acetyl group can be transformed through various synthetic steps into a reactive site suitable for coupling reactions needed to build the diarylethene structure. The substitution pattern on the thiophene ring is known to influence the photochromic properties, including the absorption maxima of the two isomeric states and the quantum yield of the photoisomerization process. rsc.orgpjsir.org The presence of the methyl group on the thiophene ring in this compound can contribute to the stability and solubility of the final photochromic molecule.

Role in Catalytic Processes and Transformations (as reactant or precursor for catalysts)

In the realm of catalysis, acetylthiophene derivatives are valuable as both reactants undergoing catalytic transformations and as precursors for ligands used in transition-metal catalysis. The thiophene ring can be subjected to advanced catalytic reactions, such as asymmetric functionalization and dearomatization, to produce chiral compounds of significant interest. rsc.orgnih.gov These reactions often employ sophisticated transition-metal catalysts to achieve high yields and enantioselectivities.

The acetyl group of this compound can direct certain catalytic reactions or be the primary site of transformation. For example, catalytic hydrogenation can reduce the ketone to a secondary alcohol, creating a chiral center. Moreover, the compound can act as a substrate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The preparation of etoricoxib, an anti-inflammatory drug, involves an intermediate, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, which highlights the industrial relevance of catalytic reactions involving similar ketone-containing heterocyclic compounds. google.com While not a catalyst itself, the ability of this compound to participate as a key reactant in these transformations underscores its importance in processes that rely heavily on catalysis. rsc.org

Investigation of Functional Derivatives in Material Protection, e.g., Corrosion Inhibition

The protection of metals from corrosion is a critical industrial challenge, and the development of effective, environmentally friendly corrosion inhibitors is an active area of research. Organic compounds containing heteroatoms like sulfur and nitrogen, along with π-electron systems, are known to be effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

Thiophene derivatives have shown significant promise in this application. researchgate.netrsc.org The sulfur atom in the thiophene ring provides a site for strong interaction with the metal surface, and the planar structure of the ring facilitates effective surface coverage. rsc.org Derivatives of this compound, such as imines (Schiff bases) or hydrazones formed by reacting the acetyl group with amines or hydrazines, are excellent candidates for corrosion inhibitors. These derivatives possess additional nitrogen atoms and extended π-systems, which enhance their adsorption capabilities and inhibitory efficiency.

Research on various thiophene-based compounds has demonstrated high inhibition efficiencies for metals like aluminum, zinc, and steel in acidic environments. researchgate.netanjs.edu.iq The efficiency of these inhibitors typically increases with concentration and is influenced by the molecular structure, including the nature of substituent groups.

Table 2: Performance of Thiophene-Based Corrosion Inhibitors on Different Metals

Inhibitor TypeMetalCorrosive MediumMaximum Inhibition Efficiency (%)Reference
(E)-5-(thiophen-2-yl)-1H-tetrazoleAA2024-T3 Aluminum1 M HCl96.0 researchgate.net
N-[(3-Bromo-2-methylthiophen-5-yl)methylene]-4-methoxyanilineZinc2 M HCl>90 (inferred)
Thiophene-imidazoline lauramide (S4-C11)Carbon SteelCO2-saturated water87.55 nih.gov

This table summarizes the reported effectiveness of various thiophene derivatives, demonstrating the potential of this class of compounds, including derivatives of this compound, as corrosion inhibitors.

The mechanism involves both physical (electrostatic) and chemical (coordinative bonding) adsorption on the metal surface, effectively blocking active sites for corrosion. Theoretical studies using DFT and Monte Carlo simulations further support these experimental findings by modeling the adsorption behavior and correlating molecular properties (like HOMO/LUMO energies) with inhibition efficiency. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-Methylthiophen-3-yl)ethanone, and how are key intermediates characterized?

  • Answer: The synthesis typically involves multi-step reactions, such as Friedel-Crafts acylation or nucleophilic substitution on thiophene derivatives. For example, brominated analogs (e.g., 1-(5-Bromothiophen-3-yl)ethanone) are synthesized via halogenation followed by purification via column chromatography . Key intermediates are characterized using NMR spectroscopy (e.g., 1^1H and 13^13C) to confirm regioselectivity and HPLC to assess purity .

Q. How is the molecular structure of this compound elucidated using spectroscopic and crystallographic methods?

  • Answer:

  • Spectroscopy: 1^1H NMR identifies methyl and acetyl protons, while IR spectroscopy confirms carbonyl (C=O) stretches (~1700 cm1^{-1}) .
  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL resolves bond lengths and angles. For thiophene derivatives, SHELX software is robust for small-molecule refinement despite challenges like twinning .

Advanced Research Questions

Q. What strategies are effective in optimizing the synthesis of this compound to improve yield and purity?

  • Answer:

  • Reaction Conditions: Use catalysts (e.g., Lewis acids like AlCl3_3) to enhance acylation efficiency. Controlled temperatures (e.g., 0–5°C) prevent side reactions .
  • Purification: Gradient elution in flash chromatography isolates the product from byproducts. Recrystallization in ethanol improves purity .
  • Analytical Monitoring: Real-time HPLC tracks reaction progress, while GC-MS detects volatile impurities .

Q. How can researchers resolve contradictions in reported biological activities of thiophene-derived ethanones?

  • Answer:

  • Reproducibility Studies: Replicate assays under standardized conditions (e.g., fixed pH, temperature) to minimize variability .
  • Advanced Characterization: Use LC-MS/MS to confirm compound integrity in bioassays. Contradictions may arise from impurities or degradation .
  • Meta-Analysis: Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. What role does computational modeling play in predicting the bioactivity and interaction mechanisms of this compound?

  • Answer:

  • Molecular Docking: Predict binding affinity with targets (e.g., enzymes) using AutoDock Vina. For example, thiophene derivatives show affinity for cytochrome P450 .
  • QSAR Models: Relate substituent effects (e.g., methyl vs. bromo groups) to bioactivity using descriptors like logP and polar surface area .

Q. What challenges arise in determining the crystal structure of this compound, and how are they addressed?

  • Answer:

  • Challenges: Low crystal quality due to flexible thiophene rings or solvent inclusion.
  • Solutions: Use SHELXD for phase refinement and high-resolution data (>1.0 Å). Twinned crystals are resolved via HKL-2/3 data scaling .

Q. How can the biological activity of this compound be systematically assessed against microbial or enzymatic targets?

  • Answer:

  • In Vitro Assays:
  • Antimicrobial: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
  • Enzyme Inhibition: Kinetics studies (e.g., IC50_{50}) for acetylcholinesterase or kinase targets .
  • Controls: Include reference compounds (e.g., 1-(4-Methoxyphenyl)ethanone) to benchmark activity .

Q. What methodologies are employed to study the interaction of this compound with biological macromolecules in complex matrices?

  • Answer:

  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics with proteins .
  • Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Fluorescence Quenching: Monitors conformational changes in enzymes upon compound binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.